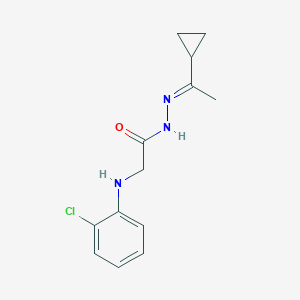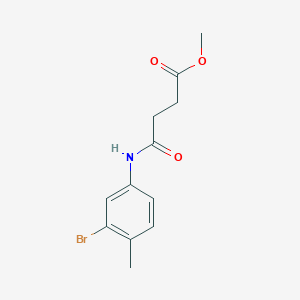![molecular formula C19H18N2O3 B255705 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE](/img/structure/B255705.png)
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is an organic compound that features a nitro group attached to a phenyl ring and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the nitro-phenyl compound with the indole derivative under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 3-Amino-phenyl derivative
Oxidation: Nitro-phenyl derivatives
Substitution: Halogenated or sulfonated phenyl derivatives
科学研究应用
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- 1-(3-Nitro-phenyl)-2-(1,3-dihydro-indol-2-ylidene)-ethanone
- 1-(4-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone
- 1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-3-ylidene)-ethanone
Uniqueness
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is unique due to the specific positioning of the nitro group and the trimethyl substitution on the indole ring. These structural features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2Z)-1-(3-nitrophenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)15-9-4-5-10-16(15)20(3)18(19)12-17(22)13-7-6-8-14(11-13)21(23)24/h4-12H,1-3H3/b18-12- |
InChI 键 |
NQUSRCYOYKQRAC-PDGQHHTCSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
手性 SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


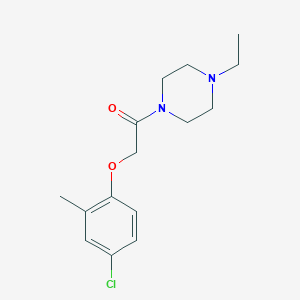
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
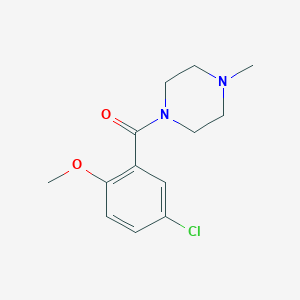

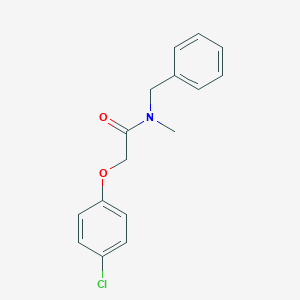
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
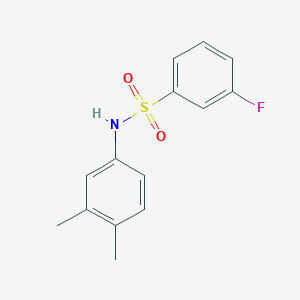
![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
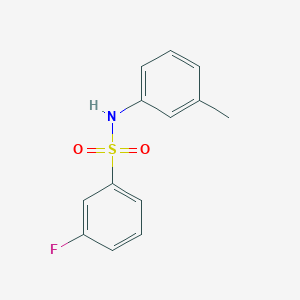
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B255655.png)
![N-benzyl-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B255656.png)
